potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
Description
Potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate is a cyanine dye derivative characterized by a conjugated polymethine chain bridging two indole moieties. Its structure includes sulfonate groups (enhancing water solubility) and a carboxypentyl chain (enabling conjugation to biomolecules). This compound is part of the Cy dye family, widely used in bioimaging and molecular probes due to its near-infrared fluorescence properties .
Properties
IUPAC Name |
potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTLWAAMVPCPTC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37KN2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate is a complex organic compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields of research.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C35H43KN2O10S2 |
| Molecular Weight | 755.0 g/mol |
| CAS Number | 762260-71-9 |
| IUPAC Name | potassium;(2E)-1-(5-carboxypentyl)-... |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. It has been noted for its role in:
- Antioxidant Activity : The compound exhibits significant antioxidant properties that help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Cellular Signaling Modulation : The compound modulates several signaling pathways involved in cell growth and apoptosis.
Case Studies
- Anticancer Properties : A study demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways. The IC50 values were significantly lower compared to standard chemotherapeutic agents.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from glutamate-induced toxicity, suggesting its potential application in neurodegenerative diseases .
- Metabolite Accumulation : Investigations into metabolite accumulation revealed that treatment with this compound led to enhanced levels of beneficial metabolites in plant systems, indicating its role in promoting secondary metabolite production.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Synergistic Effects with Other Compounds : When combined with other bioactive compounds, this indole derivative showed enhanced efficacy against resistant bacterial strains and cancer cells .
- Potential for Drug Development : The unique structure of this compound makes it a candidate for drug development targeting specific diseases such as cancer and neurodegenerative disorders .
Scientific Research Applications
Fluorescent Probes
One of the primary applications of this compound is as a fluorescent probe in biological imaging. Its unique structure allows it to emit red fluorescence, which can be utilized for tracking biological processes in live cells. The fluorescent properties make it valuable for applications in microscopy and flow cytometry.
Anticancer Research
Recent studies have highlighted the compound's potential in anticancer research . Its ability to inhibit tumor cell growth has been demonstrated through various assays. For instance, it showed significant cytotoxicity against several cancer cell lines with mean growth inhibition values indicating that it could serve as a lead compound for developing new anticancer agents .
Chemical Synthesis
The synthesis of potassium; (2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate typically involves complex multi-step reactions that include the formation of disulfide linkages and other modifications to enhance its efficacy as a reversible terminator in DNA sequencing . The compound's synthesis is crucial for ensuring purity and activity in its applications.
DNA Sequencing
The compound is being explored as a reversible terminator in DNA sequencing technologies. Its design allows it to effectively terminate DNA synthesis at specific points during sequencing processes, which is essential for accurately reading nucleotide sequences . This application could lead to advancements in genomic studies and personalized medicine.
Diagnostic Tools
Due to its fluorescent properties and ability to bind selectively to nucleic acids, this compound has potential uses in diagnostic tools for detecting specific DNA or RNA sequences associated with diseases. This could enhance the sensitivity and specificity of molecular diagnostics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Research on Anticancer Activity | Anticancer properties | Demonstrated significant inhibition of tumor cell proliferation across multiple cancer lines |
| Fluorescent Imaging Study | Biological imaging | Effective as a fluorescent probe for live-cell imaging |
| DNA Sequencing Application | Sequencing technology | Serves as a reversible terminator enhancing accuracy in DNA sequencing |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Cyanine Dyes
Key Observations :
Core Structure : The target compound shares the indole core with Cy5 derivatives but differs from benzo[e]indole-based dyes (e.g., ) in electronic delocalization and steric effects .
Substituents: The 5-sulfonate group distinguishes it from non-sulfonated analogs (e.g., Cy5 acid chloride), improving aqueous solubility and reducing aggregation .
Conjugation Chain : The pentadienyl chain enables extended π-conjugation, red-shifting absorption/emission compared to trimethene-chain dyes .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Analytical Characterization
NMR Spectroscopy :
- Chemical shifts in the indole protons (δ 6.5–8.5 ppm) align with Cy5.5 acid (), but differences arise in the polymethine chain (δ 5.0–6.0 ppm) due to conjugation length .
- Carboxypentyl protons appear as multiplet signals at δ 1.2–2.5 ppm .
Mass Spectrometry :
Computational Analysis of Similarity
Tanimoto Scores : Structural similarity to Cy5.5 acid (Tanimoto >0.85) suggests overlapping bioactivity, but differences in sulfonate placement may alter target binding .
Activity Landscape Modeling: Pairs with Cy5 derivatives exhibit "activity cliffs"—minor structural changes (e.g., counterion substitution) significantly alter potency .
Preparation Methods
Synthesis of Potassium 2,3,3-Trimethyl-3H-Indole-5-Sulfonate (Intermediate 1)
Intermediate 1 is synthesized via Fischer indole synthesis. A mixture of 4-hydrazinobenzenesulfonic acid hemihydrate (25 g, 127 mmol) and 3-methyl-2-butanone (40 mL, 371 mmol) in acetic acid (75 mL) is refluxed for 3 hours. Upon cooling to 4°C, the precipitate is filtered and dissolved in methanol. Precipitation with a saturated potassium hydroxide solution in 2-propanol yields the product as a potassium salt. This step achieves a 24% yield, with purity confirmed by thin-layer chromatography (TLC).
Preparation of 1,2,3,3-Tetramethyl-3H-Indolium-5-Sulfonate Iodide (Intermediate 2)
Intermediate 1 (4 g, 14.4 mmol) is suspended in iodomethane (15 mL) and stirred at 40°C for 6 hours. The resulting purple solid is filtered, washed with acetone, and dried under vacuum. Intermediate 2 is obtained in 55% yield (3.02 g). Nuclear magnetic resonance (NMR) analysis in deuterated water reveals characteristic peaks at δ = 1.58 ppm (singlet, 2×C3-CH3) and δ = 4.05 ppm (singlet, NCH3), consistent with quaternized indolium structures.
Synthesis of 1-(5-Carboxypentyl)-2,3,3-Trimethyl-3H-Indolium-5-Sulfonate (Intermediate 3)
Intermediate 1 undergoes alkylation with 6-bromohexanoic acid in chlorobenzene at 110°C for 12 hours. After solvent removal, the residue is purified via recrystallization from ethanol, yielding Intermediate 3 in 62% yield. Mass spectrometry (MS) confirms the molecular ion peak at m/z 354 ([M+H]+), aligning with the expected molecular formula C17H24NO5S.
Condensation Reaction for Pentamethine Cyanine Formation
The final step involves conjugating Intermediates 2 and 3 with malonaldehyde dianilide hydrochloride to form the pentamethine bridge.
Reaction Conditions and Workup
A solution of Intermediate 3 (200 mg, 0.56 mmol) and malonaldehyde dianilide hydrochloride (176 mg, 0.68 mmol) in acetic anhydride (1.5 mL) is stirred at 120°C for 30 minutes. After cooling, a pyridine solution (1.5 mL) of Intermediate 2 (199 mg, 0.79 mmol) is added, and the mixture is stirred at room temperature for 24 hours in the dark. Ethyl acetate is added to precipitate the crude product, which is then purified via silica gel chromatography using ethyl acetate:methanol gradients (7:3 → 6:4). The target compound is isolated as a dark blue solid in 19% yield (72.8 mg).
Key Reaction Parameters
- Temperature : 120°C for initial condensation, room temperature for final conjugation.
- Solvents : Acetic anhydride (activator), pyridine (base).
- Chromatography : Ethyl acetate:methanol eluent system resolves polar byproducts.
Structural and Photophysical Characterization
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (400 MHz, D2O) of the final compound shows resonances for the carboxypentyl chain (δ = 1.35–1.65 ppm, multiplet), indole methyl groups (δ = 1.58 ppm, singlet), and conjugated dienes (δ = 6.20–7.80 ppm, multiplets). The absence of aromatic protons confirms symmetric substitution on the indole rings.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula C32H37KN2O8S2 with a calculated exact mass of 680.1628 Da and observed m/z 680.1628 ([M]+), validating the structure.
Photophysical Properties
In phosphate-buffered saline (PBS, pH 7.4), the compound exhibits absorption (λabs) and fluorescence (λflu) maxima at 648 nm and 670 nm, respectively. The molar absorptivity (ε) is 250,000 M−1cm−1, with a fluorescence quantum yield (ΦF) of 0.28. The Stokes shift of 22 nm is typical for cyanine dyes.
Challenges and Optimization Opportunities
Low Yield in Final Step
The 19% yield in the condensation step arises from competing side reactions, including over-alkylation and hydrolysis of the polyene chain. Optimization strategies include:
- Catalytic Additives : Using anhydrous magnesium sulfate to scavenge water.
- Alternative Solvents : Replacing pyridine with dimethylformamide (DMF) to enhance solubility.
Purification Difficulties
Silica gel chromatography remains necessary due to the compound’s polarity. Reverse-phase HPLC with C18 columns and acetonitrile:water mobile phases could improve resolution and yield.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this potassium sulfonated indole derivative?
- Methodology :
- Reflux with acetic acid and sodium acetate : Adapt the procedure from , which involves refluxing indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) with sodium acetate in acetic acid for 3–5 hours. This method promotes condensation and crystallization.
- Purification : Wash the precipitate sequentially with acetic acid, water, ethanol, and diethyl ether, followed by recrystallization in DMF/acetic acid mixtures .
- Critical Parameters :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 100–110°C (reflux) |
| Reaction Time | 3–5 hours |
| Solvent System | Acetic acid |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and UV-Vis detection (λ = 400–600 nm, based on conjugated indole systems).
- Nuclear Magnetic Resonance (NMR) : Employ H and C NMR to confirm substituent positions and stereochemistry. For sulfonate groups, S NMR or ion chromatography may supplement analysis.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What stability considerations are critical for handling and storing this compound?
- Storage Conditions :
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solubility : Dissolve in polar aprotic solvents (e.g., DMSO) for long-term stability; avoid aqueous solutions with pH < 5 to prevent sulfonate group hydrolysis .
- Degradation Tests :
| Condition | Monitoring Method |
|---|---|
| Light Exposure | UV-Vis spectroscopy (track absorbance shifts) |
| Thermal Stress | TGA/DSC analysis |
Advanced Research Questions
Q. How can researchers design experiments to study interactions between this compound and biological macromolecules (e.g., proteins)?
- Methodological Framework :
- Theoretical Basis : Link to fluorescence quenching or Förster Resonance Energy Transfer (FRET) theories if the compound acts as a probe ( emphasizes aligning experiments with conceptual frameworks) .
- Experimental Setup :
- Titration Assays : Use fluorescence spectroscopy to monitor binding affinity (e.g., calculations).
- Competitive Binding Studies : Introduce known ligands to assess specificity.
- Data Validation : Cross-reference with X-ray crystallography (PDB data) or molecular docking simulations () .
Q. What computational methods are effective in predicting the compound’s photophysical properties?
- Approaches :
- Density Functional Theory (DFT) : Calculate electronic transitions (e.g., HOMO-LUMO gaps) to predict absorption/emission spectra.
- COMSOL Multiphysics Integration : Simulate solvent effects on spectral properties using AI-driven models ( highlights AI-enhanced simulations) .
- Validation Metrics :
| Parameter | Experimental vs. Predicted Error Tolerance |
|---|---|
| λmax | ±10 nm |
| Fluorescence Quantum Yield | ±15% |
Q. How can this compound be integrated into membrane-based separation technologies?
- Research Alignment : Refer to CRDC subclass RDF2050104 (membrane technologies) for methodological guidance () .
- Experimental Design :
- Membrane Functionalization : Incorporate the compound into polymer matrices (e.g., sulfonated polyethersulfone) via phase inversion.
- Performance Metrics :
| Metric | Measurement Technique |
|---|---|
| Permeability | Pressure-driven filtration assays |
| Selectivity | Ion chromatography or size-exclusion tests |
Addressing Data Contradictions
Q. How should researchers resolve discrepancies in spectral data (e.g., conflicting NMR peaks)?
- Stepwise Protocol :
Repeat Experiments : Ensure consistency in sample preparation (e.g., deuterated solvent purity).
Complementary Techniques : Use HSQC or COSY NMR to resolve overlapping signals.
Collaborative Analysis : Cross-validate with independent labs or databases (e.g., RCSB PDB for structural analogs) .
Theoretical and Methodological Integration
Q. How can a conceptual framework guide the study of this compound’s mechanism in redox reactions?
- Framework Example : Link to Marcus electron transfer theory to explain sulfonate group behavior in redox environments.
- Experimental Validation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
